(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

Catalog No.
S13557528
CAS No.
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propaneni...

Product Name

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

IUPAC Name

(3S)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

XPZNHIGQIVWLBN-JTQLQIEISA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CC#N)N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@H](CC#N)N

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound characterized by a molecular formula of C11H14N2OC_{11}H_{14}N_{2}O and a molar mass of approximately 190.24 g/mol. This compound features a nitrile group, an amino group, and a substituted phenyl ring, which are significant in various chemical and biological applications. The structure includes a methoxy group and a methyl group on the phenyl ring, contributing to its unique properties and potential reactivity in synthetic pathways and biological systems .

  • Oxidation: The amino group can be oxidized to form nitro derivatives or other oxidized forms.
  • Reduction: The nitrile group can be reduced to yield primary amines.
  • Substitution Reactions: The methoxy or amino groups can engage in nucleophilic substitution reactions under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Compounds of this class are often investigated for their biological activities. Preliminary studies suggest that (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile may exhibit:

  • Antimicrobial properties: Potential effectiveness against certain bacterial strains.
  • Anticancer activity: Investigated as a possible inhibitor of tumor growth in various cancer models.
  • Neuroprotective effects: Preliminary data indicate potential benefits in neurodegenerative disease models.

These activities stem from the compound's ability to interact with biological targets due to its functional groups .

The synthesis of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile typically involves the following steps:

  • Starting Materials: The synthesis can begin with commercially available 3-methoxy-2-methylbenzaldehyde.
  • Formation of Cyanohydrin: The aldehyde is reacted with a cyanide source (e.g., sodium cyanide) to form the corresponding cyanohydrin.
  • Reductive Amination: The cyanohydrin undergoes reductive amination using an appropriate amine source and reducing agent, leading to the desired product.

This method allows for the efficient construction of the desired molecular framework while maintaining high selectivity for the target compound .

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: Used as a probe in enzymatic studies to explore enzyme mechanisms.
  • Material Science: Investigated for potential use in developing specialty chemicals and polymers due to its unique structural properties.

The versatility of this compound makes it valuable in various fields of research and industry .

Interaction studies involving (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile focus on its binding affinities with biological targets. These studies are crucial for understanding its mechanism of action:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can reveal insights into its therapeutic potential.
  • Enzyme Inhibition: Studies assessing its ability to inhibit specific enzymes can help elucidate its role in biological pathways.

Such studies contribute to the understanding of how structural modifications impact biological activity and efficacy .

Several compounds share structural similarities with (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile. Here are notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileC10H11ClN2OC_{10}H_{11}ClN_{2}OContains a chlorine substituent, influencing reactivity and biological activity.
3-Amino-3-(4-bromo-2-methylphenyl)propanenitrileC10H11BrN2C_{10}H_{11}BrN_{2}Features a bromine atom, which may enhance lipophilicity compared to other halogens.
3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrileC11H14N2OC_{11}H_{14}N_{2}OSimilar methoxy and methyl substitutions but differs in phenyl positioning.

The uniqueness of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological interactions compared to these similar compounds .

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is a chiral organic compound characterized by a nitrile group, an amino group, and a methoxy-substituted aromatic ring. Its systematic IUPAC name, 3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile, reflects the substituents’ positions on the benzene ring and the stereochemistry at the third carbon. The compound’s molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
CAS Number1336771-22-2
SMILES NotationCC1=C(C=CC=C1OC)C(CC#N)N
Chiral CenterCarbon-3 (S configuration)

The compound’s SMILES notation, CC1=C(C=CC=C1OC)C(CC#N)N, encodes its methoxy group at position 3, methyl group at position 2, and nitrile moiety. Its chirality arises from the stereogenic center at carbon-3, which is critical for its interactions in asymmetric synthesis.

Historical Development and Discovery

The compound was first cataloged in PubChem on October 7, 2017, with subsequent modifications up to May 24, 2025. While its exact discovery timeline remains undocumented, its development parallels advancements in chiral nitrile synthesis, particularly the asymmetric Strecker reaction and hydrocyanation methods. For instance, the asymmetric Strecker reaction at solid/solid interfaces, reported by Kawasaki et al. in 2023, highlights methodologies relevant to producing enantiopure nitriles like this compound. Additionally, the use of Schwartz reagent for chiral nitrile enantiodifferentiation, as described in 2024, underscores its role in modern stereochemical analysis.

Position Within Chiral Nitrile Chemistry

Chiral nitriles are pivotal in synthesizing pharmaceuticals and agrochemicals due to their ability to serve as precursors for amines, carboxylic acids, and heterocycles. (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile exemplifies this utility, with its nitrile group enabling nucleophilic additions and its amino group facilitating hydrogen bonding. The methoxy and methyl substituents enhance steric and electronic effects, making it a valuable substrate for catalytic asymmetric reactions.

Recent innovations, such as the Pd-complex-based sensing of chiral nitriles, rely on compounds like this to achieve stereochemical precision. Furthermore, its structural similarity to intermediates in isavuconazole synthesis (e.g., compound 26 in ) underscores its potential in drug development.

Traditional Synthetic Routes

Starting Materials and Precursor Selection

The synthesis of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile requires careful selection of starting materials to achieve the desired stereochemical outcome and functional group positioning [1]. The primary precursor for this compound is 3-methoxy-2-methylbenzaldehyde, which provides the aromatic framework with the specific substitution pattern [2]. This aldehyde serves as the carbonyl component in the key carbon-carbon bond forming reactions that establish the chiral center [3].

Alternative starting materials include 3-methoxy-2-methylphenylacetone, which can be employed in modified Strecker-type reactions [4]. The selection between aldehyde and ketone precursors significantly impacts both the reaction pathway and the stereochemical control achievable in the synthesis [5]. For the Strecker approach, the aldehyde precursor typically provides superior reactivity and higher yields compared to ketone analogs [4].

The amine component traditionally employs ammonium chloride or ammonia as the nitrogen source [3]. However, the use of specific chiral amines can direct the stereochemical outcome, particularly when combined with appropriate catalytic systems [6]. Cyanide sources include potassium cyanide, sodium cyanide, or trimethylsilyl cyanide, with the latter offering improved safety profiles and compatibility with various reaction conditions [2].

Starting MaterialFunctionTypical ConcentrationSource Reference
3-methoxy-2-methylbenzaldehydeCarbonyl precursor1.0 equivalent [2]
Ammonium chlorideNitrogen source1.1-1.3 equivalents [3]
Trimethylsilyl cyanideCyanide source1.05-1.2 equivalents [4]
BenzylamineAlternative N-source1.05 equivalents [4]

Key Reaction Steps and Mechanisms

The traditional synthesis of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile proceeds through the well-established Strecker mechanism, which involves two distinct phases [3] [7]. The first phase encompasses imine formation through nucleophilic addition of ammonia to the carbonyl carbon of 3-methoxy-2-methylbenzaldehyde [8]. This process begins with protonation of the carbonyl oxygen by ammonium chloride, enhancing the electrophilic character of the carbonyl carbon [9].

The nucleophilic attack of ammonia generates a tetrahedral carbinolamine intermediate, which subsequently undergoes proton transfer reactions [10]. Elimination of water from this intermediate produces the corresponding imine, characterized by the carbon-nitrogen double bond essential for the subsequent cyanide addition [8]. The formation of this imine intermediate is reversible and pH-dependent, with optimal conditions occurring at approximately pH 4.5 [8].

The second mechanistic phase involves nucleophilic addition of cyanide ion to the electrophilic carbon of the imine [11]. The cyanide ion attacks the imine carbon while the pi electrons move to the nitrogen atom, forming an anionic intermediate [11]. Protonation of this intermediate by hydrogen cyanide or other proton sources yields the alpha-aminonitrile product [9]. This mechanism results in a racemic mixture due to the planar nature of the imine, allowing equal probability of cyanide attack from either face [11].

The hydrolysis of the nitrile group to the corresponding carboxylic acid involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water [12]. This process proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide form before final hydrolysis to the amino acid [12]. The overall mechanism demonstrates the versatility of the Strecker synthesis for accessing structurally diverse amino acid derivatives [7].

Novel Catalytic Approaches

Asymmetric Catalysis Techniques

Recent advances in asymmetric catalysis have revolutionized the synthesis of chiral amino nitriles, offering unprecedented levels of stereochemical control [13] [14]. Chiral aldehyde catalysis systems based on binaphthol derivatives have demonstrated exceptional capability in controlling the facial selectivity of nucleophilic addition reactions [14]. These catalysts function through Lewis acid activation of the carbonyl component while providing a chiral environment that discriminates between prochiral faces [14].

The development of oligoethylene glycol-based chiral catalysts represents a significant breakthrough in scalable asymmetric Strecker reactions [15]. These accessible catalysts enable the transformation of alpha-amido sulphone substrates into optically enriched aminonitriles with excellent yields and enantioselectivities exceeding 90% [15]. The robust nature of these catalysts permits one-pot synthesis protocols and catalyst recycling, making them particularly attractive for practical applications [15].

Gadolinium-based bimetallic complexes utilizing carbohydrate-derived ligands have shown remarkable success in the asymmetric Strecker reaction of ketoimines [16]. These catalysts operate through a sophisticated mechanism involving Lewis acid activation of the ketimine substrate, gadolinium cyanide as nucleophile, and phosphine oxide Lewis base activation [16]. The resulting enantioselectivities exceed 90% with broad substrate generality [16].

Catalyst SystemSubstrate ScopeEnantioselectivityYield RangeReference
Chiral binaphthol-aldehydeAldimines80-94% ee75-95% [14]
Oligoethylene glycol variantAlpha-amido sulphones>90% ee85-95% [15]
Gadolinium bimetallic complexKetoimines>90% ee70-90% [16]
Squaramide catalystsTosyl cyanide substrates80-94% ee31-55% [13]

Squaramide-based organocatalysts have emerged as powerful tools for asymmetric deoxygenative cyanation reactions [13]. These catalysts activate tosyl cyanide through hydrogen bonding interactions, promoting stereoselective cleavage and migration of the cyanide group [13]. The mechanism involves formation of chiral sulfinate products with excellent enantioselectivity, demonstrating the potential for late-stage modifications of complex molecules [13].

Biocatalytic Synthesis Strategies

Biocatalytic approaches to amino nitrile synthesis represent an emerging frontier that combines environmental sustainability with exceptional stereochemical control [17] [18]. Nitrile hydratase enzymes, while primarily employed for nitrile-to-amide conversions, offer insights into the reverse transformation pathways that could be engineered for amino nitrile synthesis [17]. These metalloenzymes demonstrate remarkable substrate specificity and operate under mild reaction conditions [17].

Transaminase enzymes provide an indirect route to chiral amino nitriles through the asymmetric synthesis of amino acids, which can subsequently be converted to the corresponding nitriles [18] [19]. These enzymes utilize pyridoxal phosphate as a cofactor and achieve exceptional enantioselectivities exceeding 95% in many cases [19]. The mechanism involves formation of quinonoid intermediates that facilitate stereoselective amino group transfer [20].

Recent developments in nitrile synthetase engineering have opened new possibilities for direct biocatalytic nitrile formation [21]. These adenosine triphosphate-dependent enzymes catalyze the transformation of carboxylic acids to nitriles via amide intermediates [21]. Rational engineering approaches have successfully created variants that halt at the amide stage, providing coupling agent-free amide formation [21].

The application of nitroreductase enzymes for the reduction of nitro-containing precursors to amino compounds offers another biocatalytic strategy [22]. These bacterial enzymes demonstrate broad substrate tolerance and can be evolved through directed evolution techniques to enhance yield and selectivity [22]. The environmental advantages of these enzymatic processes, combined with their high selectivity, make them increasingly attractive for industrial applications [22].

Enzyme ClassTarget ReactionStereoselectivityIndustrial ApplicationReference
Nitrile hydrataseNitrile to amideVariableAcrylamide production [17]
TransaminasesKeto acid amination>95% eeAmino acid synthesis [18] [19]
NitroreductasesNitro reductionModerateResearch stage [22]
Nitrile synthetasesAcid to nitrileHighLimited [21]

Process Optimization Considerations

Yield Improvement Methodologies

Temperature control emerges as the most critical parameter in optimizing amino nitrile synthesis yields [23]. Systematic studies have demonstrated that reaction efficiency varies dramatically with temperature, showing yields as low as 3% at 60°C compared to 85% at the optimal temperature of 120°C [23]. This temperature dependence reflects the thermodynamic requirements for imine formation and subsequent cyanide addition [23].

Solvent selection significantly impacts both yield and reaction selectivity [5]. Methanol has been identified as particularly effective for inducing thermodynamic control in Strecker reactions, leading to improved stereoselectivity compared to other protic solvents [5]. Solvent-free conditions have also shown promise, with some reactions proceeding efficiently under microwave irradiation without added solvent [4].

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations . Studies indicate that catalyst loadings of 10-15 mol% provide optimal performance for most asymmetric systems . Higher loadings can improve enantioselectivity but may not justify the increased cost, while lower loadings often result in incomplete conversion .

Reaction time optimization follows a time-dependent profile with maximum yields typically achieved at 24 hours [23]. Shorter reaction times of 12 hours often result in incomplete conversion with yields around 67%, while extended reaction times of 36 hours may lead to product degradation and reduced yields of 71% [23].

ParameterOptimal RangeImpact on YieldEconomic ConsiderationReference
Temperature120°CCritical (3% to 85%)Energy cost [23]
Catalyst loading10-15 mol%SignificantMaterial cost
Reaction time24 hoursTime-dependent maximumProcess efficiency [23]
Solvent choiceMethanol/solvent-freeModerate selectivity improvementSolvent cost/recovery [5]

The implementation of continuous flow reactor technology offers additional opportunities for yield optimization [25]. Fixed-bed reactors with optimized catalyst dosing have achieved yields up to 87.9% in related amino nitrile syntheses [25]. These systems provide better heat and mass transfer characteristics, leading to more consistent product quality and improved overall efficiency [25].

Stereochemical Purity Enhancement

Chiral high-performance liquid chromatography represents the gold standard for achieving exceptional stereochemical purity in amino nitrile products [26] [27]. Modern chiral stationary phases based on polysaccharide derivatives or crown ether systems can achieve baseline separation of enantiomers with purities exceeding 99.8% [26]. These methods are particularly valuable for analytical applications and small-scale preparative separations [27].

Crystallization and recrystallization techniques offer cost-effective approaches for large-scale stereochemical purification [28]. The differential solubility of enantiomers at various temperatures can be exploited to achieve selective crystallization [28]. However, care must be taken to avoid isotope fractionation effects that can alter the isotopic signature of the purified material [28].

Kinetic resolution strategies provide an alternative approach that generates enantioenriched products directly during synthesis [6]. The absolute asymmetric Strecker synthesis has demonstrated the possibility of achieving spontaneous resolution through crystallization-induced asymmetric transformation [6]. This approach achieved enantiomeric excesses up to 99% through repetitive dissolution and crystallization cycles [6].

Dynamic kinetic resolution combines racemization with selective transformation, offering the theoretical possibility of 100% yield of a single enantiomer [15]. These processes require careful optimization of racemization and resolution rates to achieve optimal stereochemical outcomes [15]. The robust catalyst systems developed for asymmetric Strecker reactions show promise for adaptation to dynamic kinetic resolution protocols [15].

Purification MethodAchievable PurityScalabilityRelative CostApplication ScopeReference
Chiral high-performance liquid chromatography>99.8% eeLaboratoryHighAnalytical/small prep [26] [27]
Crystallization/recrystallization>95% eeIndustrialLowLarge-scale production [28]
Kinetic resolution80-95% eeMediumMediumSelective synthesis [6]
Dynamic kinetic resolution>90% eeMediumMediumProcess integration [15]
Supercritical fluid chromatography>99% eeLaboratoryHighHigh-purity requirements [29]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types